N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide

Medicinal Chemistry Pyrazole SAR Sulfonamide Library Design

Choose this compound for its unique 3,5-dimethyl-4-phenylpyrazole core paired with a conformationally rigid cyclopropanesulfonamide group. This architecture ensures distinct steric and electronic properties compared to generic pyrazole analogs. It lacks the COX-2 benzenesulfonamide motif, making it an ideal negative control. Its high lipophilicity (clogP ~2.8-3.2) supports CNS penetration studies. Secure this high-purity research tool for your next screening cascade.

Molecular Formula C16H21N3O2S
Molecular Weight 319.42
CAS No. 2034321-84-9
Cat. No. B2573612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide
CAS2034321-84-9
Molecular FormulaC16H21N3O2S
Molecular Weight319.42
Structural Identifiers
SMILESCC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CC=C3
InChIInChI=1S/C16H21N3O2S/c1-12-16(14-6-4-3-5-7-14)13(2)19(18-12)11-10-17-22(20,21)15-8-9-15/h3-7,15,17H,8-11H2,1-2H3
InChIKeyQYIFWYJGEWYQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide: Structural and Pharmacophoric Baseline for Procurement Evaluation


N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide (CAS 2034321-84-9) is a synthetic small molecule belonging to the pyrazole-sulfonamide hybrid class [1]. Its structure incorporates a 3,5-dimethyl-4-phenylpyrazole core linked via an ethyl spacer to a cyclopropanesulfonamide moiety, resulting in a molecular formula of C16H21N3O2S and a molecular weight of 319.4 g/mol [2]. This compound functions primarily as a research tool and screening candidate within medicinal chemistry programs targeting ion channels and inflammatory pathways, where the pyrazole-sulfonamide pharmacophore has established precedent [1].

Why Generic Pyrazole-Sulfonamide Substitution is Inadequate for N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide


Generic substitution within the pyrazole-sulfonamide class is precluded by the compound's unique dual-substitution architecture: the 3,5-dimethyl-4-phenylpyrazole core dictates specific steric and electronic properties that diverge sharply from mono-substituted or unsubstituted pyrazole analogs. The cyclopropanesulfonamide group imposes conformational rigidity distinct from larger ring or acyclic sulfonamides [1]. Even structurally close analogs, such as the 4-bromo derivative, lack the lipophilic phenyl ring and methyl groups that critically influence membrane permeability, target binding pocket complementarity, and metabolic stability . These structural variations translate into divergent biological activity profiles observed across pyrazole-sulfonamide series in sodium channel inhibition and anti-inflammatory assays [1].

Quantitative Differentiation Evidence for N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide Against Closest Analogs


Structural Uniqueness: 3,5-Dimethyl-4-Phenyl Substitution vs. 4-Bromo or 4-Heteroaryl Analogs

The target compound possesses a 3,5-dimethyl-4-phenylpyrazole core that is structurally distinct from the closest commercially available analog, N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanesulfonamide. The 4-phenyl group introduces a significantly larger hydrophobic surface area and π-stacking potential compared to the 4-bromo substituent, while the 3,5-dimethyl groups further increase steric bulk and electron density on the pyrazole ring . This substitution pattern is absent in the 4-bromo comparator (MW 294.17 g/mol), resulting in a calculated lipophilicity difference of approximately +1.8 to +2.2 logP units for the target compound [1].

Medicinal Chemistry Pyrazole SAR Sulfonamide Library Design

Core Pharmacophore Alignment with Validated Sodium Channel Blocker Scaffolds

The pyrazole-sulfonamide scaffold of the target compound aligns with the core pharmacophore described in US Patent 7,223,782, where pyrazole-amides and -sulfonamides demonstrate inhibition of sodium ion flux through voltage-dependent sodium channels containing the PN3 subunit [1]. Within this patent series, compounds bearing aryl substitution at the pyrazole 4-position (analogous to the 4-phenyl group in the target compound) exhibited IC50 values ranging from 0.1 to 10 µM in PN3 channel assays, whereas unsubstituted or small-alkyl-substituted analogs showed >10-fold reduced potency [1]. The target compound's 3,5-dimethyl-4-phenyl substitution pattern closely mirrors the optimal substitution topology identified in structure-activity relationship (SAR) studies from this patent family.

Ion Channel Pharmacology Pain Research Sodium Channel Inhibition

Cyclopropanesulfonamide Moiety: Conformational Constraint and Metabolic Stability Advantage

The cyclopropanesulfonamide group in the target compound introduces a conformationally constrained three-membered ring that limits rotational freedom at the sulfonamide nitrogen compared to acyclic sulfonamides (e.g., methanesulfonamide) or larger ring systems (e.g., piperidine-sulfonamides). This rigidity can enhance target binding entropy and reduce metabolic N-dealkylation . In related cyclopropanesulfonamide-pyrazole systems, the strained cyclopropane ring has been shown to resist oxidative metabolism, with in vitro microsomal half-lives exceeding 120 minutes in pH 7.4 buffer systems compared to 30-60 minutes for methanesulfonamide analogs .

Drug Metabolism Conformational Analysis Sulfonamide Chemistry

Recommended Application Scenarios for N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide Based on Differentiation Evidence


Sodium Channel (Nav1.7/PN3) Pain Target Screening Libraries

The compound's 3,5-dimethyl-4-phenylpyrazole core aligns with the optimal substitution pattern for PN3 subunit sodium channel inhibition identified in US Patent 7,223,782 [1]. Its high lipophilicity (predicted clogP ~2.8-3.2) supports CNS penetration, making it a rational inclusion in screening cascades for neuropathic and inflammatory pain targets where peripheral sodium channel blockade is the desired mechanism [1].

Fragment-Based and Structure-Guided Lead Optimization for Hydrophobic Binding Pockets

The 4-phenyl substituent provides an extended hydrophobic surface suitable for occupancy of deep lipophilic pockets common in ion channel and GPCR allosteric sites. Its rigid cyclopropanesulfonamide tail offers a defined exit vector for further derivatization while maintaining metabolic stability . This dual feature makes it a versatile core scaffold for medicinal chemistry optimization programs requiring balanced permeability and stability .

Pyrazole-Sulfonamide SAR Probe for Kinase and Enzyme Inhibition Profiling

Given the established precedent of 4-phenyl substituted pyrazoles as kinase inhibitors (e.g., TGF-β receptor I kinase inhibitors with IC50 values of 30-555 nM [1]), the target compound can serve as a selectivity probe to differentiate kinase inhibition from ion channel activity within broader pyrazole-sulfonamide screening sets. Its distinct substitution pattern compared to simple diarylpyrazoles allows for deconvolution of target engagement across multiple enzyme families [1].

Negative Control or Selectivity Comparator for COX-2 Pyrazole Inhibitor Studies

The target compound lacks the benzenesulfonamide moiety critical for COX-2 inhibition seen in celecoxib-class pyrazoles [1]. It can therefore be employed as a structurally matched negative control in anti-inflammatory assays to confirm that observed activity derives specifically from COX-2 engagement rather than off-target effects common to the pyrazole-sulfonamide chemotype [1].

Quote Request

Request a Quote for N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.